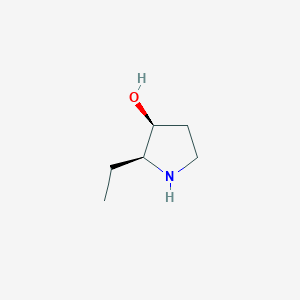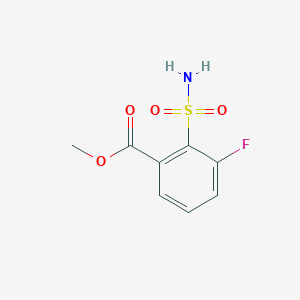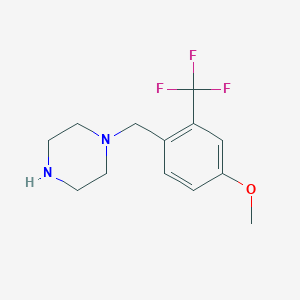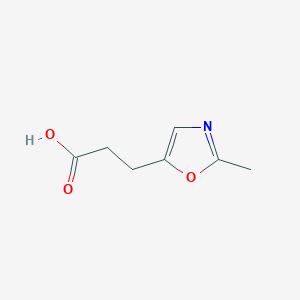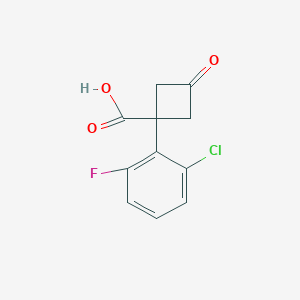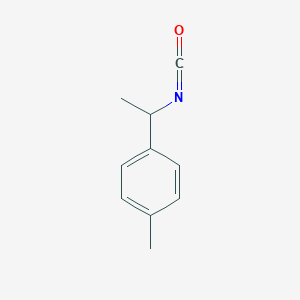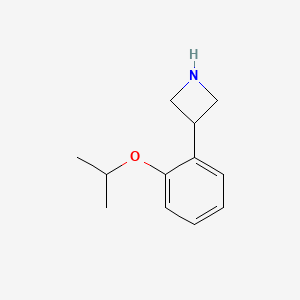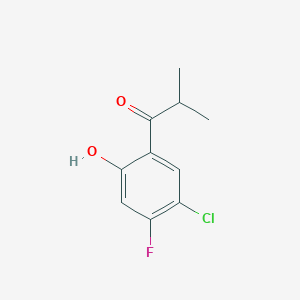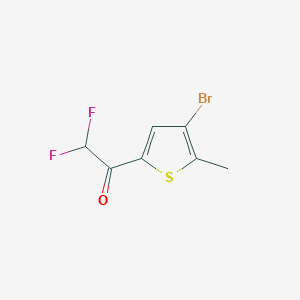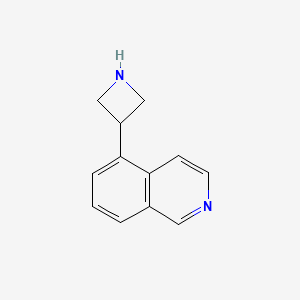
5-(Azetidin-3-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidin-3-yl)isoquinoline is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of an isoquinoline ring fused with an azetidine ring, making it a unique and interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)isoquinoline can be achieved through various methods. One common approach involves the use of isoquinoline derivatives and azetidine precursors. For example, a Goldberg–Ullmann-type coupling reaction can be employed, where isoquinoline derivatives are reacted with appropriate amides in the presence of copper (I) iodide, N,N-dimethylethylenediamine (DMEDA), and potassium carbonate . This method allows for the efficient synthesis of isoquinoline derivatives, including this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of metal catalysts, such as copper (I) iodide, and appropriate reaction conditions can facilitate the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)isoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield isoquinoline N-oxides, while reduction may produce isoquinoline derivatives with reduced functional groups .
Scientific Research Applications
5-(Azetidin-3-yl)isoquinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)isoquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A basic structure similar to 5-(Azetidin-3-yl)isoquinoline but without the azetidine ring.
Quinoline: Another heterocyclic compound with a similar structure but different biological activities.
Oxazole Derivatives: Compounds with a five-membered ring containing oxygen and nitrogen, showing diverse biological activities.
Uniqueness
This compound is unique due to its fused azetidine and isoquinoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
5-(azetidin-3-yl)isoquinoline |
InChI |
InChI=1S/C12H12N2/c1-2-9-6-13-5-4-12(9)11(3-1)10-7-14-8-10/h1-6,10,14H,7-8H2 |
InChI Key |
GGIMENXURAQJNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


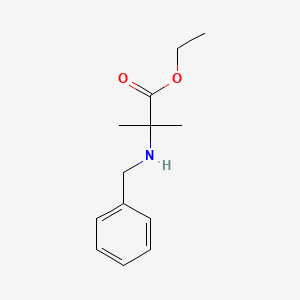
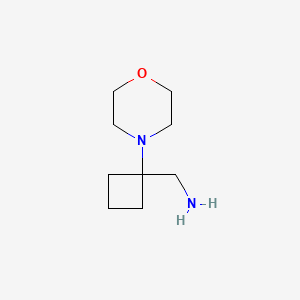
![6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13523744.png)
